molecular formula C12H20O3 B14278113 Ethyl 2-(2,2-dimethyl-6-oxocyclohexyl)acetate

Ethyl 2-(2,2-dimethyl-6-oxocyclohexyl)acetate

Cat. No.: B14278113
M. Wt: 212.28 g/mol
InChI Key: QKRKDBMSRYPICS-UHFFFAOYSA-N
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Description

Ethyl 2-(2,2-dimethyl-6-oxocyclohexyl)acetate is an organic compound with the molecular formula C12H20O3 It is an ester derived from the combination of ethyl acetate and a substituted cyclohexanone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2,2-dimethyl-6-oxocyclohexyl)acetate typically involves the esterification of 2-(2,2-dimethyl-6-oxocyclohexyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increased efficiency. The use of automated systems ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,2-dimethyl-6-oxocyclohexyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

    Oxidation: Formation of 2-(2,2-dimethyl-6-oxocyclohexyl)acetic acid.

    Reduction: Formation of 2-(2,2-dimethyl-6-hydroxycyclohexyl)ethanol.

    Substitution: Formation of 2-(2,2-dimethyl-6-oxocyclohexyl)methanol.

Scientific Research Applications

Ethyl 2-(2,2-dimethyl-6-oxocyclohexyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(2,2-dimethyl-6-oxocyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical processes. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Ethyl 2-(2,2-dimethyl-6-oxocyclohexyl)acetate can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-(2,2-dimethyl-3-oxocyclohexyl)acetate: Similar structure but with a different substitution pattern on the cyclohexane ring.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

ethyl 2-(2,2-dimethyl-6-oxocyclohexyl)acetate

InChI

InChI=1S/C12H20O3/c1-4-15-11(14)8-9-10(13)6-5-7-12(9,2)3/h9H,4-8H2,1-3H3

InChI Key

QKRKDBMSRYPICS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1C(=O)CCCC1(C)C

Origin of Product

United States

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